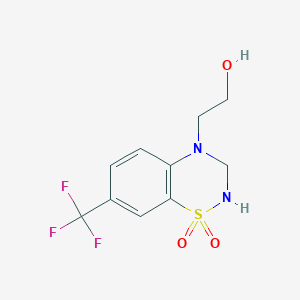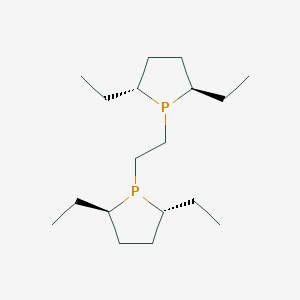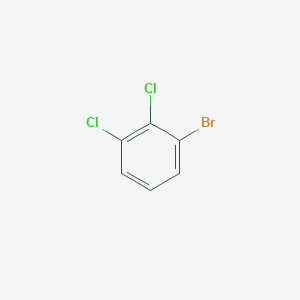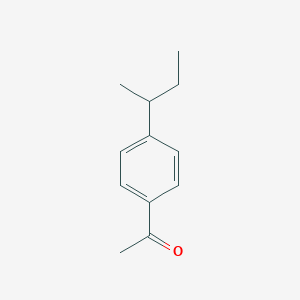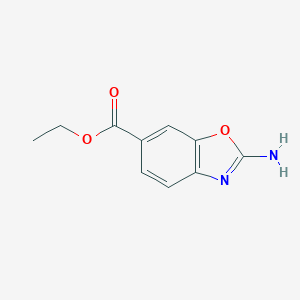
5-Nitropyridin-2-carbaldehyd
Übersicht
Beschreibung
5-Nitropyridine-2-carbaldehyde, also known as 5-Nitropyridine-2-carbaldehyde, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitropyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Nitropyridinen
5-Nitropyridin-2-carbaldehyd: ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener Nitropyridine. Die Reaktion von Pyridinderivaten mit Nitroniumionen führt zur Bildung von Nitropyridiniumionen, die weiter in verschiedene Nitropyridine umgewandelt werden können. Dieser Prozess ist entscheidend für die Herstellung von Verbindungen mit potenziellen Anwendungen in der Pharmazie und Agrochemie .
Anwendungen in organischen Halbleitern
Die Verbindung wurde zur Synthese organischer Materialien wie 9-[(5-Nitropyridin-2-Aminoethyl)Iminiomethyl]-Anthracen (NAMA) verwendet, das Halbleitereigenschaften aufweist. Diese Materialien sind wichtig für ihre Anwendungen in der Optoelektronik und Photonik, wo sie die optischen und elektrischen Eigenschaften von Geräten verändern können .
Analyse der optischen Eigenschaften
This compound: Derivate wurden auf ihre optischen Eigenschaften untersucht. Die Bewertung optischer Konstanten wie Absorptionskoeffizient, optische Bandlücke und Brechungsindex ist für die Entwicklung neuer Materialien für technologische Anwendungen wie Dünnfilmtransistoren und Solarzellen unerlässlich .
Untersuchung von Diodenparametern
Die Verbindung ist bei der Untersuchung von Diodenparametern von Bedeutung. So ermöglicht die Synthese von NAMA aus This compound die Bestimmung des Idealitätsfaktors und der Barrierenhöhe in Schottky-Dioden, die kritische Parameter für die Leistung elektronischer Geräte sind .
Kristallographische Studien
Kristallographische Techniken verwenden This compound-Derivate, um Einkristalle zu züchten. Diese Kristalle werden dann charakterisiert, um ihre strukturellen und elektronischen Eigenschaften zu verstehen, was für die Entwicklung fortschrittlicher Materialien und molekularer Bauelemente unerlässlich ist .
Hirshfeld-Oberflächenanalyse
Die Verbindung wird auch in der Hirshfeld-Oberflächenanalyse verwendet, um intermolekulare Wechselwirkungen innerhalb von Kristallstrukturen zu untersuchen. Diese Analyse hilft, die Packung und Stabilität von Molekülkristallen zu verstehen, was für die Entwicklung robuster Materialien wichtig ist .
Berechnung Chemie
In der Berechnung Chemie werden This compound und seine Derivate modelliert, um ihr Verhalten und ihre Eigenschaften vorherzusagen. Dies unterstützt das virtuelle Screening von Verbindungen für verschiedene Anwendungen, bevor sie im Labor synthetisiert werden .
Vicarious Substitution Reactions
Die Verbindung ist an vicarious Substitution Reactions beteiligt, um eine Reihe von substituierten Nitropyridinen zu erzeugen. Diese Reaktionen sind wichtig für die Synthese von Verbindungen mit spezifischen elektronischen und sterischen Eigenschaften, die für bestimmte Anwendungen angepasst werden können .
Eigenschaften
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-75-6 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
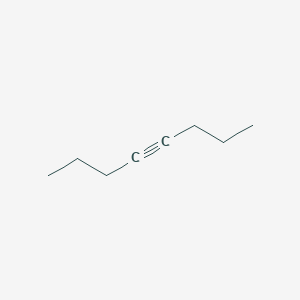
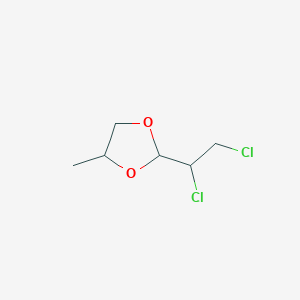
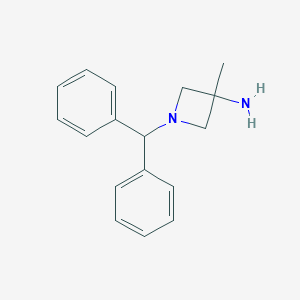
![N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B155772.png)
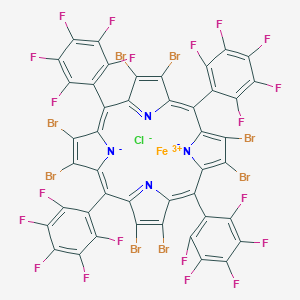
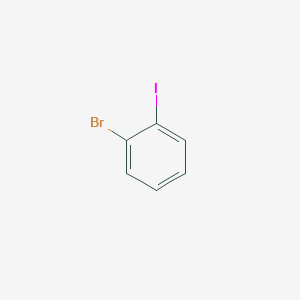
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
